molecular formula C24H22ClN5O3 B2490575 1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207059-41-3

1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2490575
CAS No.: 1207059-41-3
M. Wt: 463.92
InChI Key: OUWRPMKCNHTCTJ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22ClN5O3 and its molecular weight is 463.92. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antiradical Activities

A related compound in the 1,2,4-triazole class, specifically 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole, demonstrated antioxidant and antiradical activities. This suggests potential research applications of the subject compound in these areas (Bekircan et al., 2008).

Anticancer and Anti-5-Lipoxygenase Agents

Novel pyrazolopyrimidines derivatives, which share structural similarities with the subject compound, were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This indicates potential research avenues for the subject compound in cancer and inflammatory disease treatment (Rahmouni et al., 2016).

Synthesis and Characterization

The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, which is structurally related to the subject compound, was explored. Understanding synthesis pathways can aid in the development of similar compounds for various research applications (Kan, 2015).

Antimicrobial Applications

Derivatives of pyrrole with similar structural features showed promise as antimicrobial agents. This suggests that the subject compound could be explored for antimicrobial properties (Biointerface Research in Applied Chemistry, 2020).

Molecular Docking and In Vitro Screening

Compounds with a pyridine and fused pyridine structure, related to the subject compound, were subjected to molecular docking screenings towards GlcN-6-P synthase. This indicates potential for the subject compound in computational and in vitro screening applications (Flefel et al., 2018).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O3/c1-32-20-10-9-16(14-21(20)33-2)11-13-27-24(31)22-23(17-6-5-12-26-15-17)30(29-28-22)19-8-4-3-7-18(19)25/h3-10,12,14-15H,11,13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWRPMKCNHTCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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